2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

Physicochemical differentiation Molecular weight Heavy atom count

Fragment libraries often lack sterically diverse piperidine scaffolds for CNS target screening. This compound addresses that gap with a quaternary 4-carbon (PMI shift 0.10-0.17 toward sphere-like topology) and a primary amine (pKa ~7.5-8.5) for direct chemoselective conjugation in PROTAC design. The ethoxymethyl group reduces phase I/II metabolism (estimated 2-10-fold intrinsic clearance reduction). Key highlights: • ≥95% purity; cLogP 0.8-1.2 for balanced BBB permeability and solubility • Available in research quantities (mg to g) for SPR, NMR, and thermal shift assays • Custom synthesis and bulk quantities supported with global logistics

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B13333373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCOCC1(CCN(CC1)C(=O)CN)C
InChIInChI=1S/C11H22N2O2/c1-3-15-9-11(2)4-6-13(7-5-11)10(14)8-12/h3-9,12H2,1-2H3
InChIKeyZGRHTEZEOOYOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one: Identity & Physicochemical Profile


2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one (CAS 2097996-12-6) is a synthetic piperidine derivative classified as a 4,4-disubstituted 2-aminoethanone building block . With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.3 g/mol, the compound features a sterically encumbered quaternary carbon at the piperidine 4-position bearing both a methyl and an ethoxymethyl substituent, and a primary amine handle on the acetyl side chain suitable for further conjugation . Its dual substitution pattern distinguishes it from simpler 4-methyl or 4-ethoxymethyl mono-substituted piperidine ethanone analogs commonly available in screening collections .

2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one: Key Differentiators vs. In-Class Analogs


Piperidine ethanone derivatives are not functionally interchangeable. Simple replacement with 2-amino-1-(piperidin-1-yl)ethan-1-one or 2-amino-1-(4-methylpiperidin-1-yl)ethan-1-one alters both the steric environment at the 4-position and the lipophilicity of the scaffold . The quaternary 4-methyl-4-ethoxymethyl substitution present in the target compound introduces a unique three-dimensional shape that cannot be mimicked by mono-substituted analogs, directly impacting molecular recognition in target-based assays and potentially influencing metabolic stability . Furthermore, the primary amine on the acetyl chain is a critical reactive handle for late-stage functionalization; analogs bearing N-methyl or azido replacements alter this conjugation chemistry and cannot serve as drop-in synthetic equivalents. The quantitative evidence below substantiates each of these differentiation claims.

2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one: Quantitative Differentiation Evidence


Molecular Weight & Heavy Atom Count vs. Mono-Substituted Analogs

The target compound carries 16 heavy atoms (C₁₁N₂O₂), which is 25% greater than the unsubstituted 2-amino-1-(piperidin-1-yl)ethan-1-one (12 heavy atoms, C₇N₂O) and 14% greater than the 4-methyl analog (14 heavy atoms, C₈N₂O) . This increased heavy atom count, combined with the molecular weight of 214.3 g/mol versus 142.2 g/mol and 156.2 g/mol respectively, directly affects passive membrane permeability and protein binding surface area, making the target compound a distinct chemical entity for fragment-based screening and lead optimization campaigns [1].

Physicochemical differentiation Molecular weight Heavy atom count

Enhanced Lipophilicity (cLogP) from Dual 4-Substitution

The dual methyl and ethoxymethyl substitution at the piperidine 4-position increases calculated lipophilicity relative to mono-substituted comparators. Using fragment-based cLogP estimation, the target compound has an estimated cLogP of approximately 0.8–1.2, compared to approximately -0.2 to 0.1 for 2-amino-1-(piperidin-1-yl)ethan-1-one and approximately 0.3–0.6 for the 4-methyl analog [1][2]. The ethoxymethyl ether contributes an additional ~0.5 log units over the 4-methyl analog alone, placing the target compound in a lipophilicity range more favorable for blood-brain barrier penetration while still maintaining aqueous solubility suitable for biochemical assay conditions [3].

Lipophilicity cLogP Drug-likeness

Quaternary 4-Carbon Topology: 3D Shape Differentiation

The presence of a fully substituted quaternary carbon at position 4 of the piperidine ring creates a tetrahedral branching point absent in all mono-substituted and unsubstituted comparators . Principal moments of inertia (PMI) analysis estimates a normalized PMI ratio (I₁/I₃ vs I₂/I₃) of approximately (0.35, 0.72) for the target compound, compared to approximately (0.25, 0.65) for the 4-methyl analog and (0.18, 0.58) for the unsubstituted analog, indicating a shift toward more three-dimensional, 'sphere-like' shape [1]. This topological feature is increasingly valued in fragment-based drug discovery for accessing challenging protein targets with concave binding pockets and for improving selectivity [2].

3D molecular shape Steric differentiation Quaternary carbon

Primary Amine Handle for Direct Conjugation

The target compound bears a free primary amine on the acetyl side chain, enabling amide bond formation, reductive amination, sulfonamide synthesis, and urea formation without the need for deprotection steps . In contrast, the N-methyl analog, 1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one, presents a secondary amine with altered nucleophilicity and steric hindrance, while the azido analog, 2-azido-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, requires reduction to the amine prior to conjugation, adding a synthetic step and introducing potential side reactions . The primary amine pKa is estimated at ~7.5–8.5, making it amenable to selective acylation under mildly basic conditions (pH 8–9) without competing acylation of the piperidine nitrogen, which has an estimated pKa of ~9.5–10.5 [1].

Synthetic utility Primary amine Conjugation handle Late-stage functionalization

Vendor-Specified Purity & Procurement Traceability

The target compound is supplied with a vendor-guaranteed minimum purity of 95% (CymitQuimica, Biosynth brand) . This specification provides a clear procurement quality benchmark. In comparison, closely related analogs such as 1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one and 2-azido-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one are listed at 95% purity by multiple vendors, but the target compound's single-vendor source from Biosynth provides batch-to-batch traceability under a defined quality system . The absence of alternative suppliers for the exact 4-ethoxymethyl-4-methyl substitution pattern limits supply chain flexibility but ensures sourcing from a documented origin, which is critical for reproducible research .

Purity specification Quality control Procurement benchmark

Ethoxymethyl Ether: Improved Metabolic Stability vs. Alcohol Analogs

The ethoxymethyl substituent in the target compound replaces the hydroxyl group found in the hydroxymethyl analog 2-amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, converting a metabolic liability (alcohol substrate for alcohol dehydrogenase and phase II glucuronidation) into an ether . Class-level evidence from piperidine SAR studies demonstrates that O-alkylation of hydroxymethyl side chains reduces intrinsic clearance in human liver microsomes by 2- to 10-fold, depending on the alkyl group size [1]. While no direct microsomal stability data were identified for these specific compounds, the structural precedent supports the inference that the ethoxymethyl ether in the target compound is likely more metabolically stable than the corresponding hydroxymethyl analog [1].

Metabolic stability Ether vs alcohol Oxidative metabolism

2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one: Prioritized Application Scenarios


CNS Fragment Screening with 3D Topology & Moderate Lipophilicity

The quaternary 4-carbon topology (PMI shift of 0.10–0.17 toward sphere-like shape vs. flat analogs) and estimated cLogP of 0.8–1.2 position this compound as a fragment-like hit identification tool for CNS targets with concave binding pockets [1]. The moderate lipophilicity balances blood-brain barrier permeability with solubility, making it suitable for fragment screening by SPR, NMR, or thermal shift assays where 3D-enriched fragments are underrepresented in commercial libraries [2].

PROTAC & Biotin Conjugation via Primary Amine Handle

The free primary amine (estimated pKa 7.5–8.5) enables direct, chemoselective conjugation to carboxyl-containing linkers, recruiter ligands, or affinity tags without competitor cross-reactivity at the piperidine nitrogen . This is critical for targeted protein degradation (PROTAC) and chemical biology probe synthesis, where the N-methyl analog would require additional protection/deprotection steps, and the azido analog would necessitate prior reduction [3].

Metabolic Stability Optimization by Ether-for-Alcohol Switch

For programs exploring 4-substituted piperidine ethanone scaffolds, replacing the hydroxymethyl group with ethoxymethyl is a class-validated strategy to reduce phase I alcohol dehydrogenase oxidation and phase II glucuronidation (estimated 2- to 10-fold reduction in intrinsic clearance) [4]. The target compound serves as a direct chemical probe to test this metabolic stabilization hypothesis without introducing additional structural variables beyond the ether substitution.

Receptor Subtype Profiling via Steric Bulk at 4-Position

The combined methyl and ethoxymethyl groups create steric bulk at the piperidine 4-position that is absent in mono-substituted analogs . This bulk can be exploited in selectivity profiling against receptor families (e.g., GPCRs, ion channels) where subtype selectivity is driven by steric complementarity with differing pocket volumes across family members, reducing the need for de novo synthesis of multiple analogs in early hit-to-lead phases.

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